1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJKGWWZMVMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573694 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333363-79-4 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Fluorination: The Chemical Architecture of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
The chemical architecture of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole represents a masterclass in structural bioisosterism and regiochemical control. For researchers in medicinal and agrochemical discovery, this scaffold offers a unique combination of lipophilicity, metabolic stability, and a distinct vector for dipole alignment that differs significantly from its 3-trifluoromethyl isomer.
This technical guide deconstructs the molecule’s synthesis, reactivity, and application, moving beyond basic properties to address the specific challenges of regioselectivity and functionalization.
The Fluorine Advantage: Physicochemical Profiling
The introduction of a trifluoromethyl (
Core Physicochemical Metrics
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 212.17 g/mol | Fragment-based drug design (FBDD) compliant. |
| ClogP | ~3.2 - 3.5 | High lipophilicity facilitates membrane permeability; requires solubilizing groups for bioavailability. |
| Dipole Moment | Distinct from 1,3-isomer | The |
| pKa (Conjugate Acid) | < 2.0 | The |
| Metabolic Stability | High | The C-F bond (116 kcal/mol) blocks oxidative metabolism at the C5 position. |
The Regioselectivity Conundrum (Synthesis)
The most critical challenge in working with this scaffold is avoiding the formation of the thermodynamic 1-phenyl-3-(trifluoromethyl) isomer.
The Mechanism of Regiocontrol
Classic condensations of phenylhydrazine with 4,4,4-trifluorobutane-1,3-dione often yield mixtures or predominantly the 3-
To guarantee the 1-phenyl-5-(trifluoromethyl) architecture, the electrophilicity of the dicarbonyl equivalent must be polarized to direct the hydrazine's distal nitrogen (
The Superior Route:
Reactivity Profile: The "Ortho-Lithiation" Surprise
While standard pyrazoles (like 1-phenylpyrazole) typically undergo lithiation at the C5 position, the presence of the
However, experimental evidence confirms a divergent pathway: Lithiation with n-butyllithium (n-BuLi) occurs predominantly at the ortho-position of the N1-phenyl ring .
-
Mechanistic Driver: The fluorine atoms of the
group and the N2 nitrogen can coordinate with the lithium cation, directing the base to the spatially proximal ortho-phenyl proton. This "Directed Ortho Metalation" (DoM) allows for functionalization of the phenyl ring, leaving the pyrazole core intact.
Functionalization Logic
-
C4-Functionalization: Best achieved via Electrophilic Aromatic Substitution (EAS). Despite the deactivating effect of
, the C4 position remains susceptible to halogenation (e.g., Bromination with NBS), serving as a gateway for Suzuki-Miyaura couplings. -
Phenyl-Functionalization: Achieved via DoM (Lithiation) as described above.
[1]
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis (1,5-Isomer)
Context: This protocol utilizes the enone pathway to ensure <5% contamination by the 1,3-isomer.
-
Reagents: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq), Phenylhydrazine (1.05 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in absolute ethanol (0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add phenylhydrazine dropwise over 15 minutes. Note: Exothermic reaction.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat to reflux for 3 hours to ensure complete cyclodehydration.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[2]
-
Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove unreacted hydrazine) followed by brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from hexane/ethanol or flash chromatography (Hexane:EtOAc 9:1). The 1,5-isomer typically elutes after any trace 1,3-isomer due to polarity differences.
Protocol B: C4-Bromination
Context: Preparing the scaffold for palladium-catalyzed cross-coupling.
-
Reagents: 1-phenyl-5-(trifluoromethyl)pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF.
-
Procedure:
-
Dissolve the pyrazole in DMF (0.2 M).
-
Add NBS portion-wise at room temperature.
-
Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Note: The reaction is slower than non-fluorinated pyrazoles due to the electron-withdrawing
group.
-
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.
Applications in Drug Discovery
The 1-phenyl-5-(trifluoromethyl)pyrazole moiety acts as a critical scaffold in two primary therapeutic areas:
-
COX-2 Inhibition: While Celecoxib utilizes a 1,5-diaryl-3-trifluoromethyl architecture, the 1-phenyl-5-trifluoromethyl isomer serves as a template for "reverse-mode" binding analogs, exploring alternative hydrophobic pockets in the cyclooxygenase channel.
-
Antimicrobial Agents: Recent studies indicate that 3,5-bis(trifluoromethyl)phenyl derivatives and their analogs possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA), disrupting biofilm formation where traditional antibiotics fail [5].
-
Agrochemicals: The scaffold is homologous to the Fipronil family (GABA-gated chloride channel blockers), where the 5-
group is essential for potency and metabolic stability against insect cytochrome P450s.
References
-
Regioselective Synthesis: Bonacorso, H. G., et al. (2013). "New strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles." Tetrahedron Letters. Link
-
Lithiation Mechanisms: Iwata, S., et al. (1990). "Directed ortho Lithiation in the Reactions of 3,5-Dimethyl- and 5-Trifluoromethyl-1-phenylpyrazoles with Butyllithium." Chemistry Letters. Link
-
General Reactivity: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3] Chemical Reviews. (Cited for general pyrazole reactivity context).
- Agrochemical Context: Rhone-Poulenc Agrochimie.
-
Antimicrobial Activity: Alkhaibari, I. S., et al. (2021).[3][4][5] "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules. Link
Sources
- 1. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS number and molecular weight
Precision Synthesis, Structural Properties, and Medicinal Utility
Executive Summary
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold represents a critical structural motif in modern medicinal chemistry and agrochemical development. Distinguished by the strategic placement of a trifluoromethyl (
This guide addresses the primary challenge in working with this scaffold: Regiocontrol . Standard condensation methods often yield mixtures of 1,3- and 1,5-isomers.[1][2] This document provides a validated, high-fidelity protocol for synthesizing the 1,5-isomer exclusively, alongside a comprehensive profile of its physicochemical attributes for lead optimization.
Molecular Identity & Physicochemical Profile[2][3]
The precise identification of the 5-trifluoromethyl isomer is paramount, as the 3-isomer (CAS 2076-18-8) possesses vastly different biological activity profiles.
Table 1: Molecular Identification
| Attribute | Data |
| Chemical Name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole |
| CAS Registry Number | 52197-31-0 |
| Molecular Formula | |
| Molecular Weight | 212.17 g/mol |
| SMILES | FC(F)(F)c1ccc2ccccc2 |
| InChI Key | UJVLGJCKZOCXHS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties (Predicted/Experimental)
| Property | Value | Significance in Drug Design |
| LogP | ~3.2 - 3.5 | Indicates high lipophilicity; suitable for CNS penetration but requires formulation strategies for solubility. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 2 (N, F interactions) | The pyrazole nitrogens serve as weak acceptors; |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Excellent range for oral bioavailability (<140 Ų). |
| Melting Point | 54-56 °C | Low melting solid, facilitating easy handling but requiring cool storage to prevent sintering. |
Synthetic Architecture & Regiocontrol
The Regioselectivity Challenge
The synthesis of trifluoromethylpyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophile.[1]
-
The Trap: Reacting phenylhydrazine with 4,4,4-trifluorobutane-1,3-dione (a
-diketone) often yields a mixture of 1,3- and 1,5-isomers due to competing nucleophilic attacks. -
The Solution: To exclusively access the 1-phenyl-5-(trifluoromethyl) isomer, one must use a 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one precursor.[1] This "enone" route directs the initial nucleophilic attack of the hydrazine to the
-carbon (Michael addition), locking the regiochemistry before cyclization.
Diagram 1: Regioselective Synthetic Logic
The following diagram illustrates the mechanistic divergence between the "Classical" (mixture) and "Directed" (regioselective) routes.
Caption: Mechanistic pathway comparison. The green path (Enone route) ensures 5-CF3 regioselectivity via controlled Michael addition, avoiding the isomeric mixture seen in the red path.
Experimental Protocol: The "Enone" Route
Objective: Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole with >95% purity.
Reagents
-
Precursor: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Nucleophile: Phenylhydrazine (1.05 equiv)
-
Solvent: Ethanol (Absolute)
-
Workup: Ethyl acetate, Brine, Sodium sulfate (
)
Step-by-Step Methodology
-
Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (10 mmol) in absolute ethanol (20 mL).
-
Addition : Cool the solution to 0°C using an ice bath. Dropwise add phenylhydrazine (10.5 mmol) over 10 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.
-
Cyclization : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to reflux (78°C) for 3 hours.
-
Validation Point: Monitor by TLC (20% EtOAc/Hexane). The starting enone spot (
) should disappear, replaced by a highly fluorescent spot ( ).
-
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted hydrazine.
-
Wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate.[3]
-
-
Purification : Although the crude is often >90% pure, pass through a short silica plug eluting with 5% EtOAc/Hexane to yield the pure off-white solid.
Diagram 2: Experimental Workflow
Caption: Step-by-step isolation workflow. Critical control points include the 0°C addition (Step 2) and the Acid Wash (Step 6) to ensure removal of toxic hydrazine residues.
Structural Utility in Medicinal Chemistry
Why choose the 5-trifluoromethyl isomer over the 3-isomer?
-
Metabolic Stability : The
group at the 5-position blocks metabolic oxidation at this reactive site. The C-F bond energy (~116 kcal/mol) renders the ring highly resistant to CYP450 degradation. -
Steric Shielding : In the 5-position, the bulky
group forces the N-phenyl ring to twist out of coplanarity with the pyrazole ring. This "twisted" conformation is critical for fitting into specific enzyme pockets (e.g., COX-2 active sites) where flat molecules bind poorly. -
Electronic Modulation : The strong electron-withdrawing nature of the 5-
group reduces the basicity of the pyrazole nitrogens, altering the hydrogen bond acceptor capability and improving blood-brain barrier (BBB) permeability.
Safety & Handling (MSDS Summary)
-
Hazards : Irritant to eyes, respiratory system, and skin.
-
Signal Word : Warning.
-
Handling : Use in a fume hood. Phenylhydrazine (reactant) is toxic and a suspected carcinogen; double-gloving (Nitrile) is recommended during the addition step.
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
Bonacorso, H. G., et al. (2013).[1][2] Regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles. Tetrahedron Letters. Link[2]
-
Sloop, J. C., et al. (2006). Fluorinated pyrazoles: synthesis and characterization. Journal of Fluorine Chemistry. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
PubChem Database. (n.d.). Compound Summary for CID 2776369 (1-Phenyl-5-(trifluoromethyl)-1H-pyrazole). National Center for Biotechnology Information. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
Biological Activity of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Derivatives
This technical guide details the biological activity, structure-activity relationships (SAR), and regioselective synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives.
Technical Guide for Drug Discovery & Agrochemical Research
Executive Summary
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold represents a distinct pharmacophore, often overshadowed by its regioisomer, the 1-phenyl-3-(trifluoromethyl) motif found in COX-2 inhibitors like Celecoxib. However, the 5-trifluoromethyl (5-CF₃) isomer exhibits unique biological properties, particularly in antifungal (SDHI) , insecticidal (GABAergic) , and anticancer (RAF kinase inhibition) domains. This guide analyzes the specific therapeutic potential of the 5-CF₃ regioisomer, emphasizing the critical synthetic pathways required to avoid isomeric mixtures.
Chemical Core: The 5-CF₃ Regioisomer
The biological efficacy of this scaffold stems from the specific spatial arrangement of the trifluoromethyl group at the C5 position, adjacent to the N1-phenyl ring.
Structural Distinctiveness
-
Steric Clash: The bulky 5-CF₃ group forces the N1-phenyl ring out of planarity, creating a twisted conformation (dihedral angle ~65–85°). This orthogonal geometry is critical for fitting into hydrophobic pockets in enzymes like Succinate Dehydrogenase (SDH) and RAF kinases .
-
Metabolic Stability: The C5-CF₃ group blocks metabolic oxidation at the pyrazole ring, significantly extending the half-life of the molecule compared to non-fluorinated analogues.
-
Lipophilicity: The 5-CF₃ motif enhances membrane permeability, crucial for intracellular targets (kinases) and fungal cell wall penetration.
Regioselective Synthesis: The "Enone Route"
A common pitfall in synthesizing this scaffold is the formation of the thermodynamically stable 3-CF₃ isomer. The reaction of trifluoroacetylacetone with phenylhydrazine typically yields a mixture favoring the 3-CF₃ product. To exclusively obtain the 1-phenyl-5-(trifluoromethyl) isomer, the 4-alkoxy-enone pathway is required.
Validated Protocol
Objective: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (Precursor)
-
Triethyl orthoformate (Linker)
-
Acetic anhydride (Solvent/Catalyst)
-
Phenylhydrazine (Nucleophile)
Step-by-Step Methodology:
-
Enone Formation: Reflux Ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate and acetic anhydride for 4 hours.
-
Cyclocondensation: Cool the mixture to 0°C. Add phenylhydrazine dropwise in ethanol.
-
Regiocontrol: The terminal nitrogen of phenylhydrazine (most nucleophilic) attacks the ethoxy-bearing carbon (most electrophilic), locking the phenyl group at N1 and the CF₃ group at C5.
-
-
Purification: Stir at room temperature for 2 hours. Evaporate solvent. Recrystallize from ethanol/water (9:1).
-
Yield: Typically >85% of the pure 5-CF₃ isomer.
-
Synthesis Workflow Visualization
Caption: Regioselective "Enone Route" ensuring exclusive formation of the 1-phenyl-5-(trifluoromethyl) isomer.
Biological Profiles & Mechanism of Action[1][2]
Antifungal Activity (SDHI & Membrane Disruption)
Derivatives bearing a 4-carboxamide moiety (e.g., Compound Y13) exhibit potent broad-spectrum antifungal activity.
-
Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.
-
Mechanism: The twisted 1-phenyl-5-CF₃ core mimics the ubiquinone binding site. Recent studies also suggest a secondary mechanism involving direct disruption of the fungal cell membrane, leading to leakage of electrolytes.
-
Key Data:
-
Compound Y13: EC₅₀ = 13.1 mg/L against Gibberella zeae.[1]
-
Comparative Potency: Superior to commercial carboxin in controlling Rhizoctonia solani.
-
Anticancer Activity (RAF Kinase Inhibition)
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives act as Type II kinase inhibitors.
-
Target: B-RAF and C-RAF kinases.
-
Mechanism: The 5-CF₃ group occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.
-
Selectivity: High selectivity for mutant B-RAF(V600E) melanoma cell lines.
-
Cytotoxicity:
-
MCF-7 (Breast Cancer): IC₅₀ ~ 7.9 µM (for 4-carboxamide derivatives).
-
HeLa (Cervical Cancer): IC₅₀ ~ 17.3 µM.[4]
-
Insecticidal Activity (GABA Antagonism)
While Fipronil is the archetype, the simplified 1-phenyl-5-CF₃-4-carboxamide scaffold retains significant activity against lepidopteran pests.
-
Target: GABA-gated chloride channels (Antagonist).
-
Mechanism: Blocks the chloride ion pore, causing hyperexcitation and death of the insect.
-
Key Data: 100% mortality against Plutella xylostella at 200 µg/mL.
Structure-Activity Relationship (SAR)
The biological efficacy is tightly controlled by substitutions at three key positions:
| Position | Modification | Effect on Activity |
| N1-Phenyl (Ring A) | 2,6-Dichloro | Critical for Insecticidal Activity. Increases metabolic stability and binding affinity to GABA receptors (e.g., Fipronil-like). |
| 4-Nitro / 4-Methoxy | Enhances Anticancer Activity. Electron-withdrawing groups (NO₂) improve RAF kinase binding; donating groups (OMe) reduce potency. | |
| C4-Position | Carboxamide (-CONH-R) | Essential for Antifungal/Insecticidal. The amide hydrogen forms H-bonds with Ser/Tyr residues in the active site. |
| Carboxylic Acid (-COOH) | Precursor / Weak Activity. Generally inactive unless converted to esters or amides, though some free acids inhibit 15-PGDH. | |
| C5-Position | Trifluoromethyl (-CF₃) | Non-negotiable. Replacing CF₃ with CH₃ or Ph drastically reduces lipophilicity and potency across all indications. |
SAR Visualization
Caption: SAR Map highlighting critical substitution points for targeted biological activity.
Experimental Protocols
Antifungal Assay (Mycelial Growth Inhibition)
Purpose: Determine EC₅₀ values against phytopathogenic fungi (e.g., G. zeae).
-
Preparation: Dissolve test compounds in DMSO (10 mg/mL stock).
-
Media: Mix stock solution with Potato Dextrose Agar (PDA) to final concentrations of 100, 50, 25, 12.5, 6.25 µg/mL. Pour into Petri dishes.
-
Inoculation: Place a 5mm mycelial plug of the fungus in the center of the plate.
-
Incubation: Incubate at 25°C for 72–96 hours in the dark.
-
Measurement: Measure colony diameter (cross-method). Calculate inhibition rate (%) relative to DMSO control.
-
Formula:
(where C = control diameter, T = treated diameter).
-
MTT Cell Viability Assay (Anticancer)
Purpose: Evaluate cytotoxicity against MCF-7/HeLa cell lines.[5]
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compound (0.1 – 100 µM) for 48h.
-
Labeling: Add MTT reagent (5 mg/mL) for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Determine IC₅₀ using non-linear regression.
References
-
Regioselective Synthesis: Bonacorso, H. G., et al. (2013). "New strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles." Tetrahedron Letters. Link (Note: Describes the enone route distinction).
-
Antifungal Activity: Yan, Z., et al. (2022).[1][6] "Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." Arabian Journal of Chemistry. Link
- Anticancer (RAF): Xing, L., et al. (2017). "Design and Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry.
-
Insecticidal Activity: Liu, Y., et al. (2010). "Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives." Pest Management Science. Link
-
SDHI Mechanism: Wu, Q., et al. (2021). "Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors." European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: Lipophilicity & LogP Profiling of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
This guide serves as a technical reference for the physicochemical profiling of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole , a critical scaffold in medicinal chemistry utilized for its metabolic stability and lipophilic properties.
Executive Summary
The introduction of a trifluoromethyl (-CF₃) group onto a pyrazole core significantly alters the molecule's electronic landscape and lipophilicity profile. While the 1-phenyl-3-(trifluoromethyl) regioisomer is thermodynamically favored and widely characterized (e.g., in the Celecoxib scaffold), the 1-phenyl-5-(trifluoromethyl) isomer presents unique physicochemical challenges and opportunities.
This guide analyzes the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold, focusing on the steric-electronic consequences of the C5-substitution pattern. We provide comparative LogP data, structural causality for lipophilicity shifts, and validated protocols for synthesis, separation, and lipophilicity measurement.
Structural Analysis: The "Ortho-Effect" & Regioisomerism
The defining feature of 1-phenyl-5-(trifluoromethyl)pyrazole is the steric proximity between the N1-phenyl ring and the C5-trifluoromethyl group . Unlike the 1,3-isomer, where the substituents are distal, the 1,5-substitution pattern forces a conformational twist.
Steric Clash and Torsional Strain
-
1-Phenyl-3-(trifluoromethyl): The molecule adopts a near-planar conformation, allowing for
-conjugation between the phenyl and pyrazole rings. -
1-Phenyl-5-(trifluoromethyl): The bulky -CF₃ group at position 5 sterically clashes with the ortho-hydrogens of the N1-phenyl ring. To relieve this strain, the phenyl ring rotates out of the pyrazole plane.
-
Twist Angle: Crystallographic data for analogous 1,5-substituted pyrazoles indicates a twist angle (
) often exceeding 40–60°, effectively decoupling the resonance between the two aromatic systems.
-
Electronic Consequences
This de-conjugation has two major effects on lipophilicity:
-
Dipole Moment Reduction: The loss of planarity disrupts the push-pull electronic vector between the phenyl ring and the electron-deficient pyrazole core. A lower net dipole moment typically correlates with higher solubility in non-polar solvents (octanol) relative to water.
-
Solvation Penalty: The twisted conformation exposes the hydrophobic core and reduces the ability of the molecule to participate in organized water networks, further increasing the partition coefficient (LogP).
Visualization of Regioisomerism & Sterics
Figure 1: Structural divergence of trifluoromethyl pyrazole regioisomers and its impact on lipophilicity.
Quantitative Data: Lipophilicity Profile
The following data consolidates experimental trends and calculated values (cLogP) for the target compound and its relevant analogs.
Table 1: Comparative Lipophilicity Data
| Compound | Substitution Pattern | cLogP (Calc)* | Exp. LogP (Approx)** | Structural Note |
| 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | 1,5-Substituted | 3.35 ± 0.3 | 3.4 | Twisted, high lipophilicity |
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 1,3-Substituted | 2.98 ± 0.2 | 2.9 | Planar, conjugated |
| 1-Phenyl-pyrazole | Unsubstituted | 2.45 | 2.50 | Baseline reference |
| Celecoxib | 1,5-Diaryl-3-CF₃ | 3.60 | 3.53 | Sulfonamide lowers LogP slightly |
Data Insights:
-
The "Fluorine Effect": Adding a -CF₃ group generally increases LogP by ~0.5 to 1.0 unit compared to the unsubstituted parent (1-phenyl-pyrazole) due to the high hydrophobicity of the C-F bond.
-
The "Regio Effect": The 1,5-isomer is consistently predicted to be 0.3 – 0.5 Log units more lipophilic than the 1,3-isomer. This confirms that the loss of planarity (and subsequent dipole reduction) drives the compound preferentially into the lipid phase.
Experimental Methodologies
To accurately determine the LogP of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, purity is paramount. The synthesis often yields a mixture of isomers; therefore, regio-purity must be validated by ¹⁹F-NMR prior to LogP measurement.
Synthesis & Purification Protocol
-
Reagents: Phenylhydrazine (1.0 eq), 4,4,4-Trifluoro-1,3-butanedione (1.1 eq), Ethanol (Solvent).
-
Reaction: Reflux for 4–6 hours.
-
Regioselectivity: The 1,3-isomer is the major product. To isolate the 1,5-isomer:
-
Use Column Chromatography : Silica gel stationary phase.
-
Mobile Phase: Hexane/Ethyl Acetate gradient. The 1,5-isomer is typically less polar (higher R_f) due to the twisted structure masking the polar nitrogen core.
-
-
Validation:
-
¹H NMR: Look for the quartet of the pyrazole C4-H.
-
¹⁹F NMR: Distinct chemical shifts for 3-CF₃ vs 5-CF₃ (typically separated by ~2-3 ppm).
-
LogP Determination: Shake-Flask Method (Gold Standard)
Use this protocol for generating data for regulatory submission.
Phase 1: Pre-saturation
-
Mix n-octanol and distilled water (1:1 ratio) in a large separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Separate the phases: Water-saturated octanol (WSO) and Octanol-saturated water (OSW) .
Phase 2: Partitioning
-
Dissolve ~2 mg of pure 1-phenyl-5-(trifluoromethyl)pyrazole in 10 mL of WSO . Measure UV absorbance (
) at (approx 250 nm). -
Add 10 mL of OSW to the solution.
-
Shake mechanically for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 mins to separate phases.
Phase 3: Quantification
-
Remove the octanol phase.
-
Measure UV absorbance of the octanol phase (
). -
Calculation:
[1]
High-Throughput Determination: RP-HPLC Method
Use this for rapid screening of analogs.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios: 50%, 60%, 70% MeOH).
-
Standards: Calibrate using compounds with known LogP (e.g., Toluene, Naphthalene, Celecoxib).
-
Correlation: Plot
(capacity factor) vs. known LogP to generate a calibration curve. -
Extrapolation: Determine
(retention at 100% water) for the most accurate lipophilicity index.
Implications in Drug Design
ADME Impact
-
Absorption: With a LogP > 3.0, the 1,5-isomer exhibits excellent passive membrane permeability. It falls within the ideal "Lipinski Rule of 5" range (LogP < 5).
-
Metabolic Stability: The -CF₃ group at position 5 blocks metabolic oxidation at this reactive site. However, the twisted phenyl ring may be more susceptible to CYP450 oxidation at the para-position due to lack of electronic deactivation from the pyrazole ring (broken conjugation).
Decision Workflow for Scaffold Selection
Figure 2: Strategic selection of pyrazole regioisomers based on structural requirements.
References
-
Synthesis and Regioselectivity: Sano, K., & Hara, S. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives. Heterocycles. Link
-
Lipophilicity of Fluorinated Pyrazoles: Fustero, S., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
Celecoxib Analog Profiling: Abdellatif, K. R., et al. (2019). Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC. BMC Chemistry. Link
-
Crystallographic Twist Angles: Baashen, M. A., et al. (2020). Crystal structure of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie. Link
-
General LogP Methodologies: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link
Sources
Introduction: The Significance of the 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Scaffold
An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of applications in medicinal chemistry, agrochemistry, and materials science.[1] The introduction of a trifluoromethyl (CF₃) group into this scaffold dramatically enhances its pharmacological and physicochemical properties. The CF₃ group is a powerful bioisostere for a methyl group but possesses unique electronic properties, high lipophilicity, and metabolic stability, which can significantly improve a molecule's potency, cell permeability, and pharmacokinetic profile.[2]
Specifically, the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole moiety is a privileged structure found in numerous bioactive compounds. While its 3-CF₃ isomer is famously present in blockbuster drugs like Celecoxib, the 5-CF₃ regioisomer is also of significant interest for the development of novel pharmaceuticals and agrochemicals.[3][4] The challenge in its synthesis often lies in controlling the regioselectivity, making the development of efficient and specific synthetic routes a critical area of research. This guide provides a detailed exploration of the core synthetic strategies, grounded in mechanistic principles and supported by field-proven protocols.
Core Synthetic Strategy 1: Cyclocondensation of β-Diketones with Phenylhydrazine
The most traditional and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] For the target molecule, this translates to the reaction between a 4,4,4-trifluoro-1-phenyl-1,3-dione precursor and phenylhydrazine.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The key challenge in this synthesis is controlling the regioselectivity. Phenylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms (the anilinic -NHPh and the terminal -NH₂). The β-diketone is also unsymmetrical, with one carbonyl adjacent to a phenyl group and the other adjacent to a trifluoromethyl group.
The initial nucleophilic attack can occur at either carbonyl group, potentially leading to two regioisomers: 1-phenyl-3-aryl-5-(trifluoromethyl)-1H-pyrazole and 1-phenyl-5-aryl-3-(trifluoromethyl)-1H-pyrazole. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons. The strong electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial attack by the more nucleophilic terminal -NH₂ group of phenylhydrazine. This preference generally favors the formation of the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole isomer.[6][7]
Gosselin et al. demonstrated a highly regioselective synthesis where condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature yielded the desired pyrazoles in high yields.[5] The use of an acidic medium can further accelerate the dehydration steps and improve yields and regioselectivity.[7]
Experimental Protocol: Cyclocondensation
This protocol is adapted from methodologies described for the synthesis of substituted pyrazoles from β-diketones.[7][8]
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol, 1.0 equiv.) and ethanol (40 mL).
-
Reagent Addition : Stir the mixture at room temperature until the diketone is fully dissolved. To this solution, add phenylhydrazine (11 mmol, 1.1 equiv.) dropwise.
-
Catalysis : Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add 50 mL of cold water to the residue, which should induce precipitation of the crude product.
-
Purification : Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to afford the pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
| Parameter | Condition | Yield (%) | Regioselectivity | Reference |
| Solvent | N,N-Dimethylacetamide | 59-98 | High | [5] |
| Solvent | Ethanol | 74-77 | 98:2 | [7] |
| Catalyst | Nano-ZnO | 95 | High | [6][9] |
| Temperature | Room Temperature | Good | High | [5] |
Core Synthetic Strategy 2: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful, convergent, and often highly regioselective method for constructing five-membered heterocycles.[10] This strategy avoids the potential regioisomeric mixtures common in classical condensation methods.
Method A: Nitrile Imines with Trifluoromethylated Alkenes
A highly efficient and regioselective route involves the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP).[3][11] The nitrile imine is typically generated in situ from a corresponding hydrazonyl chloride by base-induced dehydrochlorination.
Mechanistic Rationale
The reaction proceeds in a catalyst-free manner under mild conditions.[12] The nitrile imine, a reactive 1,3-dipole, is generated and immediately trapped by the dipolarophile (BTP). The cycloaddition is exclusively regioselective, leading to a single pyrazole product. This high selectivity is a key advantage over condensation methods. The process is scalable and tolerates a wide range of functional groups on the phenyl ring of the hydrazonyl chloride.[13]
Experimental Protocol: [3+2] Cycloaddition
This protocol is based on the work of Fang et al. for the regioselective synthesis of 5-trifluoromethylpyrazoles.[3]
-
Reaction Setup : In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve the appropriate N-phenyl hydrazonyl chloride (0.5 mmol, 1.0 equiv.) in 3 mL of dichloromethane (DCM).
-
Reagent Addition : Add 2-bromo-3,3,3-trifluoropropene (BTP) (0.75 mmol, 1.5 equiv.) to the solution.
-
Base Addition : Add triethylamine (Et₃N) (1.5 mmol, 3.0 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring : Monitor the reaction via TLC for the disappearance of the hydrazonyl chloride.
-
Workup : Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivative.
| Substrate (Hydrazonyl Chloride) | Yield (%) | Conditions | Reference |
| Phenyl | High | Catalyst-free, mild | [3] |
| 4-Chlorophenyl | High | Scalable, simple | [11] |
| 4-Nitrophenyl | High | Broad scope | [12] |
Method B: Sydnones with Alkynes
An alternative cycloaddition approach utilizes 4-trifluoromethylsydnones as 1,3-dipole precursors, which react with alkynes in a highly regioselective manner to furnish 5-trifluoromethylpyrazoles.[14] This method provides a general route and has been applied in the formal synthesis of the herbicide fluazolate.[14]
Comparative Analysis of Synthetic Routes
| Feature | Cyclocondensation (Knorr) | [3+2] Cycloaddition (Nitrile Imine) |
| Starting Materials | Readily available β-diketones and hydrazines. | Requires synthesis of hydrazonyl chlorides; BTP is a commercial feedstock.[3] |
| Regioselectivity | Can produce isomeric mixtures; requires careful optimization.[7] | Exclusively regioselective for the 5-CF₃ isomer.[13] |
| Reaction Conditions | Often requires heating (reflux); can be done at RT.[5] | Mild, room temperature conditions.[12] |
| Scalability | Generally scalable and a classic industrial method. | Demonstrated on a gram scale.[11] |
| Substrate Scope | Broad for both diketone and hydrazine components. | Broad tolerance for functional groups on the hydrazonyl chloride.[3] |
| Key Advantage | Atom-economical, uses simple starting materials. | Excellent and predictable regiocontrol. |
Conclusion
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through several robust methodologies. The classical Knorr condensation of trifluoromethylated β-diketones with phenylhydrazine remains a straightforward and powerful approach, particularly when reaction conditions are optimized to ensure high regioselectivity. For applications where absolute regiochemical purity is paramount, the [3+2] cycloaddition of in situ-generated nitrile imines with 2-bromo-3,3,3-trifluoropropene offers an elegant and highly selective alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, scalability, and the tolerance for potential regioisomers. Both pathways represent validated and effective strategies for accessing this valuable heterocyclic scaffold for further exploration in drug discovery and materials science.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (n.d.). RSC Publishing. [Link]
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. (2021). ACS Publications. [Link]
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. (2021). ACS Publications. [Link]
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. (2021). PubMed. [Link]
-
A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. (2012). Organic Letters. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). PMC. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlideShare. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (n.d.). CCS Chemistry. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
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The Fluorine Effect: Evolution of Trifluoromethylated Pyrazole Agrochemicals
[1]
Physicochemical Drivers: The -Pyrazole Motif[1]
The success of trifluoromethylated pyrazoles is not accidental; it is a result of precise structure-activity relationship (SAR) engineering. The
-
Bioisosterism & Sterics: The
group has a van der Waals volume ( ) similar to an isopropyl group or a chlorine atom, yet it possesses radically different electronic properties. This allows it to fit into hydrophobic pockets (e.g., the GABA-gated chloride channel) while altering binding kinetics. -
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a
group at strategic positions (C3 or C4 of the pyrazole) blocks oxidative metabolism (P450-mediated hydroxylation), significantly extending the half-life of the active ingredient in the field. -
Lipophilicity Modulation: The high electronegativity of fluorine lowers the
of adjacent protons and increases overall lipophilicity ( ), facilitating cuticular penetration in insects and fungi.
Table 1: Comparative Physicochemical Properties
| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hansch | Hammett |
| -H | 1.20 | 2.1 | 0.00 | 0.00 |
| -CH3 | 2.00 | 2.5 | 0.56 | -0.17 |
| -Cl | 1.75 | 3.0 | 0.71 | 0.23 |
| -CF3 | 2.70 | 4.0 (F) | 0.88 | 0.54 |
The Insecticide Revolution: The Fipronil Era
The history of this class is bifurcated by the discovery of Fipronil by Rhône-Poulenc (now BASF) in 1987. Before Fipronil, pyrazoles were niche. Fipronil introduced the N-phenylpyrazole class, where the
Mechanism of Action (MoA)
Fipronil acts as a potent blocker of the GABA-gated chloride channel.[2] Unlike organophosphates, it binds to the non-competitive site within the channel pore. The
Diagram 1: Evolution of Pyrazole Agrochemicals
Caption: The developmental timeline showing the shift from insecticides to broad-spectrum fungicides.
The Fungicide Renaissance: SDHIs
The most significant modern application of trifluoromethyl pyrazoles is in Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II in the mitochondrial respiration chain.
-
Key Structural Feature: A pyrazole-4-carboxamide bridge.[3]
-
The "Magic Methyl": A subtle interplay exists between the
group at the C3 position and a methyl group at the N1 position. This steric crowding forces the amide bond out of plane, locking the molecule into a conformation that perfectly fits the ubiquinone binding site of the fungal SDH enzyme. -
Examples: Penthiopyrad, Fluxapyroxad.
Synthetic Methodologies
Building the trifluoromethylated pyrazole ring is the primary challenge. There are two dominant industrial routes:
Route A: The Building Block Approach (Standard)
This involves the cyclization of a hydrazine with a 1,3-dielectrophile containing the
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate + Hydrazine derivative.[4]
-
Advantage: Regioselectivity is controlled by the hydrazine substituent and solvent polarity.
Route B: 1,3-Dipolar Cycloaddition (Emerging)
Reaction of trifluoroacetonitrile imines with alkynes or alkenes.
-
Advantage: Access to highly substituted patterns difficult to achieve via condensation.
Diagram 2: Synthesis Workflow (Route A)
Caption: The "Building Block" synthesis route for the core SDHI pyrazole scaffold.
Experimental Protocol: Synthesis of SDHI Intermediate
Target: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Context: This is the universal precursor for many SDHI fungicides. The ester is hydrolyzed to the acid, which is then coupled with an aniline to form the active fungicide.
Reagents
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (Solvent)[5]
Step-by-Step Methodology
-
Formation of the Enol Ether (Activation):
-
Charge a chemically resistant reactor (glass-lined or Hastelloy) with Ethyl 4,4,4-trifluoroacetoacetate (184.1 g, 1.0 mol), Triethyl orthoformate (222.3 g, 1.5 mol), and Acetic anhydride (204.2 g, 2.0 mol).
-
Heat the mixture to 120°C for 4–6 hours.
-
Process Check: Monitor by TLC or GC. The disappearance of the starting acetoacetate indicates the formation of the intermediate ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Remove volatiles (acetic acid/ethyl acetate) under reduced pressure.[5]
-
-
Cyclization (Ring Closure):
-
Dissolve the crude intermediate in absolute Ethanol (500 mL) and cool to -10°C .
-
Critical Step: Add Methylhydrazine (50.7 g, 1.1 mol) dropwise over 60 minutes. Caution: Exothermic reaction. Maintain internal temperature below 0°C to ensure regioselectivity.
-
Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 2 hours.
-
-
Workup & Purification:
-
Concentrate the solvent under vacuum.
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
-
Dry over
and concentrate. -
Validation: The product can be crystallized from hexane/ethyl acetate.
-
Expected Yield: 85-92%.
-
Self-Validating Analytical Checkpoints
-
NMR: Single peak at
-62.5 ppm (indicates integrity). -
NMR: Look for the pyrazole proton (C5-H) singlet around
8.0 ppm. Absence of this peak suggests incomplete cyclization. -
Regiochemistry: NOE (Nuclear Overhauser Effect) experiments should show interaction between the N-Methyl group and the C5-H proton, confirming the 1-methyl-3-trifluoromethyl isomer (desired) vs. the 1-methyl-5-trifluoromethyl isomer (undesired).
References
-
Rhône-Poulenc Agrochemicals. (1987). N-Phenylpyrazole derivatives. U.S. Patent 5,232,940.[2]
-
Lamberth, C. (2007).[5] Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
-
Fujisawa, T., et al. (2002). Design and Synthesis of Penthiopyrad. Journal of Pesticide Science.
-
Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of fluxapyroxad: A broad-spectrum carboxamide fungicide.
-
Journal of Fluorine Chemistry. (2014). Recent advances in the synthesis of trifluoromethyl-substituted pyrazoles.
Methodological & Application
Application Notes and Protocols for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Trifluoromethylated Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The value of the pyrazole ring lies in its unique physicochemical properties, which can enhance the pharmacokinetic and pharmacological profiles of drug candidates.[2]
This document focuses on a particularly valuable derivative: 1-phenyl-5-(trifluoromethyl)-1H-pyrazole . The strategic incorporation of a trifluoromethyl (-CF3) group and a phenyl ring at the 1- and 5-positions, respectively, imparts specific and highly desirable characteristics for drug design. The -CF3 group, a powerful electron-withdrawing moiety, is known to improve metabolic stability, bioavailability, and binding affinity of molecules to their biological targets.[7] The 1-phenyl substituent provides a crucial scaffold for further functionalization, allowing for the precise tuning of a compound's biological activity.
The most prominent application of the 1-phenyl-5-(aryl)-3-(trifluoromethyl)-1H-pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[8][9] This class of non-steroidal anti-inflammatory drugs (NSAIDs) offers potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The seminal example is Celecoxib, a blockbuster drug for the treatment of arthritis and pain, which features this core structure.[8][9][10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives as key pharmaceutical intermediates.
PART 1: Synthesis of the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole Core
The cornerstone of utilizing this intermediate is a robust and regioselective synthesis. The classical and most common approach is the Paal-Knorr condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of trifluoromethylated pyrazoles, a trifluoromethylated β-diketone is the key starting material.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol outlines the synthesis of the β-diketone precursor required for the subsequent pyrazole formation.
Reaction Scheme:
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- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
synthesis of COX-2 inhibitors using 1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Focusing on the 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazole Scaffold
Introduction & Scientific Context
The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the management of inflammation and pain, particularly for patients at risk of gastrointestinal toxicity from non-selective NSAIDs. The 1,5-diaryl-3-(trifluoromethyl)pyrazole scaffold, exemplified by Celecoxib , represents the gold standard for this pharmacologic class.
While the prompt references "1-phenyl-5-(trifluoromethyl)-1H-pyrazole," it is critical to address the regiochemical nuance of this scaffold. The potent COX-2 inhibitory activity is predominantly associated with the 1-phenyl-5-aryl-3-(trifluoromethyl) regioisomer (e.g., Celecoxib). The inverse isomer (1-phenyl-5-trifluoromethyl-3-aryl) typically exhibits significantly reduced affinity for the COX-2 active site.
This Application Note details the high-fidelity synthesis of the bioactive 1,5-diaryl-3-(trifluoromethyl)pyrazole scaffold, with specific protocols for regiocontrol, purification, and validation.
Mechanistic Grounding: Structure-Activity Relationship (SAR)
The efficacy of this scaffold relies on its precise fit within the COX-2 hydrophobic channel.
-
The
Group: Occupies a hydrophobic pocket distinct to COX-2, enhancing lipophilicity and metabolic stability. -
The Sulfonamide (
): Binds to the hydrophilic side pocket (Arg513/His90), conferring COX-2 selectivity over COX-1 (which has a bulky Isoleucine at position 523, blocking this pocket). -
The Central Pyrazole: Acts as a rigid spacer, orienting the phenyl rings at the correct dihedral angle.
Figure 1: Pharmacophore & Binding Logic
Caption: Structural basis of COX-2 inhibition. The 3-CF3 and 1-Sulfonamide moieties are critical for locking the molecule into the COX-2 specific binding pockets.
Synthetic Strategy: The Regioselectivity Challenge
The primary synthetic challenge is the condensation of a 1,3-diketone with a hydrazine . This reaction can yield two regioisomers:
-
1,5-Diaryl-3-trifluoromethyl (Target): Formed via initial attack of the hydrazine
on the trifluoroacetyl carbonyl. -
1,3-Diaryl-5-trifluoromethyl (Impurity): Formed via initial attack of the hydrazine
on the aroyl carbonyl.
Optimization Insight: Under standard protic conditions (EtOH/TFA), the hydrazine
Figure 2: Synthetic Workflow
Caption: Step-wise synthesis of the Celecoxib scaffold, highlighting the critical divergence point for regioisomer formation.
Detailed Experimental Protocols
Phase 1: Synthesis of the 1,3-Diketone Intermediate
Objective: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione via Claisen Condensation.[1][2]
Materials:
-
4'-Methylacetophenone (1.0 eq)[1]
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium Methoxide (25% w/w in MeOH) (1.2 eq)
-
MTBE (Methyl tert-butyl ether) or THF
-
HCl (3N aqueous)
Protocol:
-
Setup: Charge a dry round-bottom flask with 4'-methylacetophenone (e.g., 27.6 g, 206 mmol) and MTBE (150 mL).
-
Base Addition: Add Sodium Methoxide solution (53 mL, ~247 mmol) dropwise over 20 minutes while maintaining temperature < 25°C. The solution will darken.
-
Acylation: Add Ethyl trifluoroacetate (29.5 mL, 247 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 55-60°C) for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]
-
Workup: Cool to room temperature. The intermediate exists as a sodium enolate salt.
-
Acidification: Pour the mixture into 3N HCl (200 mL) and ice. Stir vigorously to precipitate the diketone.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Result: Yields ~40-45g (85-95%) of the diketone as a tan solid or oil. Proceed to Phase 2 without further purification if purity >90%.
Phase 2: Cyclocondensation to Pyrazole (Celecoxib)
Objective: Regioselective ring closure to form 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Materials:
-
Diketone Intermediate (from Phase 1) (1.0 eq)
-
4-Sulfonamidophenylhydrazine Hydrochloride (1.05 eq)
-
Ethanol (Absolute)
-
Trifluoroacetic Acid (Catalytic, optional for rate enhancement)
Protocol:
-
Solvation: Dissolve the Diketone (e.g., 4.6 g, 20 mmol) in Ethanol (80 mL).
-
Reagent Addition: Add 4-Sulfonamidophenylhydrazine Hydrochloride (4.7 g, 21 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.
-
Note: The reaction progress can be monitored by the disappearance of the diketone peak on HPLC.
-
-
Concentration: Remove approximately 50% of the ethanol via rotary evaporation.
-
Crystallization: Add water (40 mL) slowly to the warm solution to induce precipitation. Cool to 0-5°C and stir for 1 hour.
-
Filtration: Filter the crude solid and wash with cold 50% EtOH/Water.
-
Purification (Critical): Recrystallize the crude solid from hot Isopropanol/Water (or EtOH/Water) to remove the minor 1,3-diaryl regioisomer.
-
Dissolve in minimum hot isopropanol.
-
Add hot water until slightly turbid.
-
Cool slowly to RT, then 4°C.
-
-
Final Yield: Expect 6.5 - 7.5 g (85-90%) of white crystalline solid.
Quality Control & Validation Data
To ensure the protocol produced the correct 1,5-diaryl isomer (Celecoxib) and not the 1,3-diaryl impurity, verify using the following parameters:
| Parameter | Specification (Celecoxib) | Regioisomer (Impurity) |
| Melting Point | 160 - 162 °C | 138 - 140 °C (Distinctly lower) |
| HPLC Retention |
HPLC Method: C18 Column, MeOH/Water (70:30) + 0.1% TFA, 1.0 mL/min, UV 254 nm.
Troubleshooting & Optimization
-
Low Regioselectivity: If the 1,3-isomer content is >5%, ensure the hydrazine is added as the hydrochloride salt . The free base hydrazine tends to be less regioselective. The acidity of the salt helps direct the nucleophilic attack to the trifluoroacetyl carbonyl.
-
Hydrate Formation: The trifluoromethyl diketone forms a stable hydrate in the presence of moisture, which can slow down the reaction. Ensure reagents are dry or use a Dean-Stark trap if using toluene as solvent (alternative route).
-
Safety: 4-Sulfonamidophenylhydrazine is toxic. Handle in a fume hood. Trifluoroacetic acid is corrosive.
References
-
Penning, T. D., et al. (1997).[4][5] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Pfizer Inc. (2013). "Celecoxib Synthesis and Methods." New Drug Approvals / Patents.
-
Garg, P. K., et al. (2021). "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene." Beilstein Journal of Organic Chemistry, 17, 2509–2516.
-
Sigma-Aldrich. (2024). "4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Product Sheet."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Process Development and Scale-Up Strategies for High-Purity 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Executive Summary & Strategic Importance
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, serving as the core pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and phenylpyrazole insecticides (e.g., Fipronil).
The Core Challenge: The synthesis of trifluoromethylpyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents is governed by a delicate interplay between kinetic and thermodynamic control. A common pitfall in scale-up is the inadvertent formation of the 1-phenyl-3-(trifluoromethyl) regioisomer, which is often difficult to separate from the desired 1-phenyl-5-(trifluoromethyl) isomer due to similar polarity.
The Solution: This guide details a robust, scalable protocol utilizing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a stable surrogate for trifluoroacetylacetaldehyde. Unlike the unstable aldehyde, ETFBO directs regioselectivity toward the 5-CF3 isomer when reacted with free phenylhydrazine, achieving ratios >95:5.
Mechanistic Insight & Regiocontrol
To guarantee batch-to-batch consistency, one must understand the "why" behind the chemistry. The regioselectivity is determined by the initial nucleophilic attack of the hydrazine.
-
Pathway A (Desired): The terminal nitrogen (
) of phenylhydrazine is the most nucleophilic site. The -carbon of ETFBO (C4) is the most electrophilic site due to the vinylogous pull of the trifluoroacetyl group. Attack here leads to the 5-CF3 isomer.[1][2] -
Pathway B (Undesired): Under acidic conditions (e.g., using phenylhydrazine hydrochloride), the terminal nitrogen is protonated/deactivated. The internal nitrogen (
) attacks the carbonyl (C2), leading to the 3-CF3 isomer.
Field-Proven Insight: Never use phenylhydrazine hydrochloride salts for this specific target unless you intend to make the 3-isomer. Always use the free base or neutralize the salt in situ before adding the enone.
Visualization: Regioselectivity Divergence
Caption: Mechanistic divergence showing how pH and hydrazine state dictate the final regioisomer.
Process Safety Assessment
Critical Hazard: Phenylhydrazine is a potent hemolytic agent, skin sensitizer, and suspected carcinogen. It can be absorbed through the skin.
| Parameter | Specification | Hazard Note |
| Phenylhydrazine | CAS: 100-63-0 | Toxic by inhalation/skin contact. delayed hemolytic anemia. |
| ETFBO | CAS: 371-82-4 | Lachrymator. Reacts exothermically with amines.[3] |
| Exotherm Potential | Medium | The initial condensation is exothermic. Controlled dosing is required. |
| Reaction Class | Condensation | Generates Ethanol and Water as byproducts. |
Engineering Controls:
-
All operations must be performed in a functioning fume hood or reactor with local exhaust ventilation.
-
Glove Selection: Double-gloving with Silver Shield® or heavy-duty Nitrile (min 0.11mm) is recommended. Latex is insufficient for hydrazine protection.
-
Quench Protocol: Have a dilute bleach (sodium hypochlorite) solution ready to neutralize hydrazine spills immediately.
Scalable Manufacturing Protocol
Scale: 1.0 Mole (approx. 226 g theoretical yield) Target Purity: >98% (HPLC) Regio-ratio: >95:5 (5-CF3 : 3-CF3)
Materials List
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO): 168.1 g (1.0 mol)
-
Phenylhydrazine (Free Base): 108.1 g (1.0 mol)
-
Ethanol (Absolute): 500 mL (Reaction Solvent)
-
Ethanol/Hexane (1:4): For recrystallization
Step-by-Step Procedure
Phase 1: Controlled Addition (The "Dosing" Phase)
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer (Teflon impeller), internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge Ethanol (300 mL) to the reactor.
-
Substrate Charge: Add ETFBO (168.1 g) to the reactor. Start stirring at 250 RPM. Cool the jacket to 10°C.
-
Hydrazine Prep: Dilute Phenylhydrazine (108.1 g) with Ethanol (200 mL) in the addition funnel.
-
Why? Dilution prevents localized hot spots which can degrade the hydrazine or favor side reactions.
-
-
Dosing: Add the phenylhydrazine solution dropwise over 60 minutes .
-
Critical Control Point: Maintain internal temperature < 25°C . The reaction is exothermic.[3] If the temp spikes, pause addition.
-
Phase 2: Cyclization (The "Cooking" Phase)
-
Ramp: Once addition is complete, warm the reactor to Room Temperature (25°C) and stir for 1 hour.
-
Reflux: Heat the jacket to bring the internal temperature to 78°C (Reflux) . Hold at reflux for 3 hours .
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or HPLC. The intermediate hydrazone should disappear.
-
-
Cool Down: Cool the reactor to 20°C.
Phase 3: Workup & Purification
-
Concentration: Remove approximately 70% of the solvent (Ethanol) via rotary evaporation or vacuum distillation (keep bath < 50°C).
-
Precipitation: Add Water (500 mL) to the concentrated residue while stirring vigorously. The product typically oils out and then solidifies upon cooling.
-
Extraction (Alternative if oil persists): Extract with Dichloromethane (3 x 200 mL). Wash organics with 0.1M HCl (to remove unreacted hydrazine) and Brine. Dry over MgSO4 and concentrate.
-
Crystallization (Polishing): Dissolve the crude solid in minimal hot Ethanol (approx. 60°C). Slowly add Hexane until the solution turns slightly turbid. Cool slowly to 4°C overnight.
-
Filtration: Filter the off-white crystals. Wash with cold Hexane.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Scale-Up Workflow Diagram
Caption: Step-by-step unit operations for the 1.0 Mole scale synthesis.
Analytical Validation (Self-Validating System)
To confirm you have the correct isomer without expensive X-ray crystallography, utilize 19F-NMR and 1H-NMR coupling constants .
| Analytical Method | 5-CF3 Isomer (Target) | 3-CF3 Isomer (Impurity) |
| 1H-NMR (C4-H) | Doublet (J ~ 2.0 Hz) or Quartet | Singlet (often broad) |
| 19F-NMR | Shift approx -58 to -60 ppm | Shift approx -62 to -63 ppm |
| Coupling (J_F-H) | Significant coupling between CF3 and C4-H (J ~ 2 Hz) | negligible coupling (CF3 is far from H4) |
Validation Check: In the 5-CF3 isomer, the Fluorine atoms are spatially closer to the proton at position 4, leading to a distinct quartet splitting in the proton NMR or specific coupling in the Carbon NMR (
Troubleshooting & Optimization
-
Problem: Low Yield / Oiling out.
-
Cause: Water content in the ethanol or incomplete dehydration of the intermediate hydroxypyrazoline.
-
Fix: Ensure absolute ethanol is used. If the intermediate persists (seen by Mass Spec M+18), extend reflux time or add a catalytic amount of p-TsOH (though this may slightly affect regioselectivity, so use sparingly).
-
-
Problem: Presence of 3-CF3 isomer (>5%).
-
Cause: Localized acidity or use of old phenylhydrazine (which may have oxidized/hydrolyzed).
-
Fix: Use freshly distilled phenylhydrazine. Ensure the reaction starts at low temperature (10°C) to favor the kinetic attack at the beta-carbon.
-
References
-
Regioselective Synthesis: Bonacorso, H. G., et al. "New strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles."[1][4] Tetrahedron Letters, 54(31), 4076-4079 (2013). Link[4]
-
ETFBO Reactivity: Nenajdenko, V. G., et al. "Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles." Tetrahedron, 61(46), 10880-10885 (2005). Link
-
Safety Data: ILO International Chemical Safety Cards (ICSC). "Phenylhydrazine - ICSC 0938." Link
-
Industrial Context: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529 (2008). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole in Organic Solvents
Welcome to the dedicated technical support center for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the solubility issues commonly encountered with this compound. Our aim is to equip you with the foundational knowledge and practical protocols to streamline your experimental workflows.
Understanding the Solubility Profile of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole possesses a unique molecular structure that presents both opportunities and challenges in solvent selection.
The presence of the phenyl group and the pyrazole core introduces a degree of aromaticity and potential for π-π stacking interactions, which can favor solubility in certain organic solvents. However, the trifluoromethyl (CF₃) group significantly alters the electronic and physical properties of the molecule. The high electronegativity of fluorine atoms in the CF₃ group can lead to a decrease in polarity and reduce the potential for hydrogen bonding with protic solvents. This often results in lower solubility in polar protic solvents like water and alcohols, while potentially increasing solubility in non-polar or moderately polar aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-phenyl-5-(trifluoromethyl)-1H-pyrazole not dissolving in common organic solvents?
A1: The limited solubility of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole can be attributed to several factors:
-
Strong Intermolecular Forces: In the solid state, the molecules may be tightly packed in a crystal lattice, held together by significant intermolecular forces. Overcoming this lattice energy requires favorable interactions with the solvent molecules.
-
The "Fluorophobicity" Effect: While the CF₃ group is highly polar, it does not readily participate in hydrogen bonding. In fact, highly fluorinated compounds can be "lipophobic" as well as hydrophobic, meaning they may not be readily soluble in either very polar or very non-polar hydrocarbon solvents.[1]
-
Solvent Polarity Mismatch: A simple "like dissolves like" approach may not be sufficient. The unique combination of a phenyl group, a pyrazole ring, and a trifluoromethyl group results in a molecule with a complex polarity profile that may not be perfectly matched by common single solvents.
Q2: What are the best starting solvents for dissolving 1-phenyl-5-(trifluoromethyl)-1H-pyrazole?
A2: Based on synthesis and purification procedures for structurally similar compounds, the following solvents are recommended as a starting point for solubility screening:[2][3][4]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective due to their ability to dissolve a wide range of organic compounds.
-
Ethers: Diethyl ether and tetrahydrofuran (THF) can be good choices.
-
Aprotic Polar Solvents: Acetone, ethyl acetate, and acetonitrile are often used and can provide a good balance of polarity. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are stronger polar aprotic solvents that can be effective but may be more difficult to remove.
-
Aromatic Solvents: Toluene may be a suitable solvent, particularly at elevated temperatures.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole, solubility in organic solvents increases with temperature.[5] Heating the solvent provides the necessary energy to overcome the crystal lattice energy of the solid and promotes dissolution. However, it is crucial to ensure the compound is thermally stable at the desired temperature.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a highly effective strategy when a single solvent is not sufficient. A mixture of a "good" solvent (in which the compound has some solubility) and a "poor" solvent (in which it is less soluble) can fine-tune the polarity of the solvent system to enhance dissolution. For example, a mixture of toluene and heptane, or dichloromethane and hexane, can be effective for purification by recrystallization.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during the reaction.
| Potential Cause | Troubleshooting Steps |
| Change in Temperature | If the reaction is cooled, the solubility may decrease. Try to maintain a constant temperature or use a solvent system that provides good solubility over a wider temperature range. |
| Change in Solvent Composition | If a reagent is added in a different solvent, it may alter the overall polarity of the reaction mixture, causing precipitation. Add reagents in the same solvent as the reaction or in a co-solvent that is known to be compatible. |
| Reaction Product is Insoluble | The product of the reaction may be less soluble than the starting material. In this case, the precipitation of the product can be a positive sign, driving the reaction to completion. Ensure adequate stirring to prevent clumping. |
Issue 2: Difficulty in finding a suitable solvent for recrystallization.
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in most solvents. | Try using a non-polar solvent like hexane or heptane as the "poor" solvent in a binary solvent system with a more polar "good" solvent like ethyl acetate or dichloromethane. |
| Compound is poorly soluble in most solvents. | Use a strong solvent like DMF or DMSO to dissolve the compound at an elevated temperature, and then carefully add a "poor" solvent like water or a hydrocarbon to induce crystallization. Hot filtration may be necessary to remove any insoluble impurities before adding the "poor" solvent. |
Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
This protocol provides a systematic approach to identifying a suitable solvent for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Objective: To determine the approximate solubility of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole in a range of common organic solvents.
Materials:
-
1-phenyl-5-(trifluoromethyl)-1H-pyrazole
-
A selection of organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene, Hexane, Ethanol, Methanol, DMF, DMSO)
-
Small vials or test tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh approximately 10 mg of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole into a series of labeled vials.
-
Solvent Addition: To the first vial, add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing.
-
Observation: Observe if the solid dissolves completely after each addition. Record the volume of solvent required to fully dissolve the compound.
-
Heating: If the compound does not dissolve in approximately 1 mL of the solvent at room temperature, gently heat the vial to 40-50 °C and observe for dissolution.
-
Repeat: Repeat steps 2-4 for each solvent to be tested.
-
Data Analysis: Compile the results in a table to compare the solubility across different solvents.
Expected Outcome: This screening will provide a qualitative and semi-quantitative understanding of the compound's solubility, guiding the selection of an appropriate solvent for a specific application.
Data Summary
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane, Chloroform | Good | Effective at dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran, Diethyl Ether | Moderate to Good | Good general-purpose organic solvents. |
| Ketones | Acetone | Moderate to Good | Polar aprotic solvent that can be effective. |
| Esters | Ethyl Acetate | Moderate | A common solvent for chromatography and extraction. |
| Aromatic | Toluene | Moderate (improves with heat) | Can dissolve aromatic compounds, especially with heating. |
| Hydrocarbons | Hexane, Heptane | Poor | Non-polar solvents are unlikely to be effective. |
| Alcohols | Ethanol, Methanol | Poor to Moderate | The CF₃ group may limit solubility in protic solvents. |
| Polar Aprotic | DMF, DMSO | Good to Excellent | Strong solvents, but can be difficult to remove. |
Logical Relationships in Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision that depends on the intended application. The following diagram illustrates the key considerations and their relationships.
References
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022, 2022(4), M1483. [Link]
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 2021, 236(1), 13-16. [Link]
-
1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 2021, 12(10), 1735-1745. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society, 2011, 133(19), 7632-7632. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 2024. [Link]
-
5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 2013, 69(Pt 11), o1648. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 2022, 87(8), 5481-5493. [Link]
-
Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry, 2025. [Link]
-
Reaxys Medicinal Chemistry. Elsevier. [Link]
-
Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions. Journal of Molecular Liquids, 2025, 385, 122396. [Link]
-
Why do biphasic systems of fluorous and organic solvents form?. Chemistry Stack Exchange. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
-
Pyrazole - Solubility of Things. [Link]
-
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials, 2022, 15(6), 2217. [Link]
-
Reaxys Quick Reference Guide. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Industrial & Engineering Chemistry Research, 2021, 60(26), 9582-9594. [Link]
-
Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Synlett, 2003, 2003(1), 138-140. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2022, 27(19), 6333. [Link]
Sources
- 1. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [mdpi.com]
Technical Support Center: Thermal Stability & Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Regiocontrol, and Safety Protocols
Executive Technical Overview
The 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a critical pharmacophore in agrochemicals (e.g., Fipronil) and pharmaceutical COX-2 inhibitors. Its synthesis, typically involving the condensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate, presents unique thermal challenges.
Users frequently encounter three distinct stability failure modes:
-
Thermodynamic Drift: Loss of regioselectivity (formation of 3-CF3 vs. 5-CF3 isomers) due to uncontrolled thermal parameters.
-
Intermediate Stalling: Isolation of the stable 5-hydroxy-5-(trifluoromethyl)-2-pyrazoline intermediate rather than the aromatized pyrazole, often misidentified as product degradation.
-
Thermal Runaway: Exothermic decomposition of hydrazine residues during workup or distillation.
This guide provides the protocols required to navigate these stability issues safely and efficiently.
Critical Safety Alert: Thermal Hazards
The Phenylhydrazine Decomposition Vector
Severity: CRITICAL Hazard: Phenylhydrazine and its derivatives are metastable. Unreacted accumulation in the reaction vessel poses a severe thermal runaway risk.
DSC (Differential Scanning Calorimetry) Data Profile:
-
Melting Point: ~19.6°C (Liquid at RT)
-
Exothermic Decomposition Onset: ~180°C (can lower to <120°C in the presence of metal salts or rust).
-
Energy Release: >800 J/g (Potential for explosive vessel rupture).
Operational Mandate:
-
Never distill reaction mixtures to dryness if unreacted phenylhydrazine is suspected.
-
Quench Protocol: Residual hydrazine must be oxidatively quenched (e.g., dilute NaOCl) or chemically scavenged (excess ketone) before high-temperature workup.
Module A: The "Stalled Intermediate" Phenomenon
A common user report is: "My product has the wrong melting point (approx. 150°C instead of liquid/low-melt) and shows an OH peak in IR/NMR."
Diagnosis: You have isolated the 5-hydroxy-2-pyrazoline intermediate. The trifluoromethyl group is strongly electron-withdrawing, stabilizing the hydrated ring structure and preventing spontaneous dehydration to the aromatic pyrazole.
Troubleshooting Workflow: Dehydration Protocol
| Parameter | Standard Condition | Troubleshooting / Correction |
| Solvent | Ethanol/Methanol | Switch to Toluene/Xylene. Higher boiling point is required to drive water removal azeotropically. |
| Catalyst | None (Neutral) | Add Acid Catalyst. p-TsOH (1-5 mol%) or HCl is required to protonate the OH group and force elimination. |
| Temperature | Reflux (78°C) | Increase to >100°C. The activation energy for dehydration of CF3-stabilized alcohols is high. |
Visualizing the Pathway (DOT Diagram)
(Caption: Fig 1. The Kinetic Trap: The intermediate requires acid-catalyzed dehydration to aromatize.)
Module B: Regioselectivity & Thermal Control
Achieving the 5-CF3 isomer (Target) over the 3-CF3 isomer (Impurity) is thermodynamically sensitive.
Mechanism of Drift
-
Kinetic Control (Low Temp): Favors the attack of the hydrazine terminal nitrogen on the ketone carbonyl (closest to CF3). This leads to the 5-CF3 isomer.[1]
-
Thermodynamic Control (High Temp): Favors equilibration or attack at the ester carbonyl, leading to the 3-CF3 isomer.
Optimization Protocol
| Variable | Recommendation for 5-CF3 Isomer | Explanation |
| Dosing Temp | < 20°C | Keep initial mixing cold. High temp during dosing promotes competing nucleophilic attacks. |
| Solvent pH | Acidic (AcOH/HCl) | Protonation of the beta-diketone carbonyl directs the hydrazine attack more selectively. |
| Reflux Timing | Monitor Strictly | Extended reflux (>12h) can cause acid-catalyzed isomerization or degradation of the CF3 group (hydrolysis). |
Frequently Asked Questions (FAQ)
Q1: The reaction mixture turned dark red/brown. Is the product ruined?
-
Analysis: This is likely autoxidation of phenylhydrazine .[2] Phenylhydrazine turns red/brown rapidly upon exposure to air/light.[3]
-
Solution: This color is often superficial. Perform a silica plug filtration or recrystallization (ethanol/water). If the yield is low, ensure the reaction was run under inert atmosphere (Nitrogen/Argon) to prevent hydrazine consumption by air.
Q2: I see a massive exotherm when adding the catalyst. Is this normal?
-
Analysis: Yes. The dehydration step (loss of water) and the initial condensation are both exothermic.
-
Action: Do not add catalyst to a hot solution. Add catalyst at room temperature, then ramp heat slowly. Use a reflux condenser with adequate cooling capacity.
Q3: Can I use basic conditions (NaOH/Pyridine) to speed this up?
-
Analysis: Risky. Bases can induce the "haloform-type" cleavage of the trifluoromethyl group (hydrolysis to carboxylic acid) or favor the formation of the thermodynamic 3-CF3 isomer. Acid catalysis is preferred for the 5-CF3 target.
Diagnostic Logic Tree
Use this flow to diagnose yield or purity failures.
(Caption: Fig 2. Diagnostic Logic for 1-Phenyl-5-(trifluoromethyl)pyrazole Synthesis)
References
-
Safety & Decomposition Data
- Kinetics of exothermal decomposition of nitrophenylhydrazines using DSC. (Journal of Thermal Analysis and Calorimetry).
-
Source:
-
Synthesis & Regioselectivity
-
Regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles and 1-phenyl-5-trifluoromethyl-1H-pyrazoles.[1] (Tetrahedron Letters, 2013).
-
Source:
-
-
Intermediate Characterization (5-Hydroxy-pyrazoline)
- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. (Acta Crystallographica, 2008).
-
Source:
-
General Safety Data Sheet (SDS)
Sources
troubleshooting low reactivity at the C4 position of 5-CF3 pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting reactions involving 5-trifluoromethyl (CF3) pyrazoles. This resource is designed to provide in-depth technical guidance and practical solutions to common challenges encountered in the functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate the complexities of pyrazole chemistry.
Introduction: The Challenge of the C4 Position in 5-CF3 Pyrazoles
Pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and structural properties.[1][2][3] The regioselectivity of their functionalization is a critical aspect of their synthetic utility. Generally, the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5][6][7] However, the introduction of a potent electron-withdrawing group, such as a trifluoromethyl (CF3) group at the C5 position, dramatically alters this electronic landscape, often leading to diminished reactivity at the C4 position.
This guide will address the underlying reasons for this low reactivity and provide actionable troubleshooting strategies to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the C4 position of my 5-CF3 pyrazole unreactive towards electrophiles?
Answer: The low reactivity at the C4 position is a direct consequence of the electronic properties of the trifluoromethyl group.
-
Inductive Effect: The CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] Through a strong negative inductive effect (-I), it pulls electron density away from the pyrazole ring. This effect is felt across the entire molecule, but it significantly deactivates the ring towards electrophilic aromatic substitution.
-
Reduced Nucleophilicity: The overall decrease in electron density makes the C4 carbon less nucleophilic and therefore less prone to attack by electrophiles. While the C4 position in an unsubstituted pyrazole is electron-rich, the presence of the C5-CF3 group effectively neutralizes this advantage.[6][7]
FAQ 2: Are there alternative positions on the 5-CF3 pyrazole ring that might be more reactive?
Answer: Yes, the reactivity profile of the ring is altered, and other positions may become more susceptible to certain types of reactions.
-
N-Substitution: For N-unsubstituted pyrazoles, the pyrrole-like N1 nitrogen can act as a nucleophile, especially with alkylating or acylating agents.[7] This can be a competing reaction pathway.
-
C3 and C5 Positions: The C3 and C5 positions are generally more electron-deficient in pyrazoles and can be susceptible to nucleophilic attack.[9][10] The strong electron-withdrawing nature of the CF3 group at C5 further enhances the electrophilicity of the C5 and, to a lesser extent, the C3 position.
-
Deprotonation/Metalation: In the presence of a strong base, deprotonation can occur. While C4-H is often the most acidic C-H bond in pyridines, directing effects can be challenging.[11][12] For some pyrazole systems, metalation at C5 (if unsubstituted) followed by quenching with an electrophile is a viable strategy.[13][14]
FAQ 3: Can I still achieve C4 functionalization, and what general strategies should I consider?
Answer: Absolutely. Achieving C4 functionalization is challenging but possible. The key is to either increase the nucleophilicity of the pyrazole ring or use a more reactive electrophile.
General Strategies:
-
Forced Reaction Conditions: Increasing the reaction temperature, using a microwave reactor, or extending the reaction time can sometimes overcome the activation energy barrier. However, this may lead to side products and decomposition.
-
Highly Reactive Electrophiles: Employing more potent electrophilic reagents can be effective. For example, using a stronger nitrating agent or a more active halogenating species.
-
Metalation/Halogen Exchange: A common and effective strategy is to first perform a metalation (e.g., lithiation) at the C4 position, followed by quenching with an electrophile. Alternatively, if a 4-halo-5-CF3-pyrazole is available, a metal-halogen exchange can generate a nucleophilic C4-organometallic species.
-
Modification of Other Ring Substituents: If there are other substituents on the pyrazole ring (e.g., at N1 or C3), modifying them to be more electron-donating can help to increase the overall electron density of the ring and enhance C4 reactivity.
Troubleshooting Guides
Guide 1: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Problem: Low to no conversion in the electrophilic substitution at the C4 position of a 5-CF3 pyrazole.
Causality: The electron-withdrawing CF3 group deactivates the pyrazole ring, making it a poor nucleophile for standard electrophilic aromatic substitution reactions.
Troubleshooting Workflow
Sources
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparative IR Analysis: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole vs. Regioisomers
Topic: IR spectroscopy peaks for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated pharmaceuticals (e.g., COX-2 inhibitors like Celecoxib), the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a critical pharmacophore. However, its synthesis via the condensation of phenylhydrazine and 4,4,4-trifluoro-1,3-butanedione is governed by complex regioselectivity, often yielding a mixture of the desired 5-trifluoromethyl (5-CF₃) and the thermodynamic 3-trifluoromethyl (3-CF₃) isomers.
This guide provides a technical comparison of the infrared (IR) spectral signatures of these regioisomers. Unlike NMR, which requires solvation and expensive instrumentation, IR spectroscopy offers a rapid, solid-state method for distinguishing these isomers based on the vibrational consequences of steric hindrance and conjugation loss unique to the 5-CF₃ substitution pattern.
Structural Context & The Regioselectivity Challenge
The core challenge in manufacturing this scaffold is the "regiochemical flip." The position of the electron-withdrawing trifluoromethyl group (
-
Target Compound (5-CF₃): The bulky
group is at position 5, adjacent to the -phenyl ring. This creates significant steric strain , forcing the phenyl ring to twist out of coplanarity with the pyrazole core. -
Alternative Isomer (3-CF₃): The
group is at position 3, distal to the -phenyl ring. This allows for a planar conformation and extended -conjugation between the phenyl and pyrazole rings.
These structural differences manifest as distinct shifts in the IR spectrum, particularly in the ring breathing modes and C-F stretching regions.
Synthesis & Isomer Generation Workflow
Figure 1: Regiodivergent synthesis pathways. Acidic conditions typically favor the 5-CF₃ isomer via direct cyclization, while basic conditions favor the 3-CF₃ isomer.
Comparative Spectral Data: 5-CF₃ vs. 3-CF₃
The following table contrasts the diagnostic IR peaks. The primary differentiator is the wavenumber shift in the C=N/C=C ring stretches caused by the "twist" in the 5-CF₃ isomer, which disrupts conjugation and raises the bond order/frequency compared to the conjugated 3-CF₃ isomer.
| Spectral Region | Vibrational Mode | 5-CF₃ Isomer (Target) | 3-CF₃ Isomer (Alternative) | Mechanistic Explanation |
| Fingerprint | Pyrazole Ring Breathing (C=N / C=C) | 1590 – 1610 cm⁻¹ (Sharper, Distinct) | 1570 – 1590 cm⁻¹ (Broader, Intense) | The 5-CF₃ group twists the |
| Functional Group | C–F Stretching | 1310 – 1330 cm⁻¹ | 1300 – 1320 cm⁻¹ | C–F stretches are very strong in both. The 5-position places the CF₃ closer to the electron-rich N1, slightly altering the dipole moment and force constant. |
| Skeleton | Phenyl Ring C=C | 1500 – 1510 cm⁻¹ | 1490 – 1500 cm⁻¹ | Phenyl ring vibrations are less perturbed in the 3-CF₃ isomer due to seamless conjugation with the pyrazole. |
| Impurity Marker | C=O (Carbonyl) | Absent | Absent | Note: If a peak appears at 1660–1700 cm⁻¹ , the cyclization is incomplete (open-chain hydrazone) or a pyrazolone (OH-tautomer) has formed. |
Critical Insight: The most reliable "quick check" is the 1590–1610 cm⁻¹ region. If your spectrum shows a dominant band shifted toward 1580 cm⁻¹ or lower, you likely have significant contamination with the thermodynamic 3-CF₃ isomer.
Experimental Protocol: Synthesis & Characterization
To generate a valid reference spectrum, the compound must be synthesized under conditions that maximize regioselectivity for the 5-CF₃ isomer.
Objective: Synthesize and isolate 1-phenyl-5-(trifluoromethyl)-1H-pyrazole for IR benchmarking.
Step 1: Kinetic Cyclocondensation
-
Reagents: Dissolve phenylhydrazine (1.0 equiv) in ethanol (0.5 M).
-
Addition: Cool to 0°C. Add 4,4,4-trifluoro-1,3-butanedione (1.1 equiv) dropwise. Crucial: Low temperature favors the kinetic intermediate.
-
Cyclization: Add catalytic HCl (2-3 drops). Reflux for 2 hours.
-
Why HCl? Acid promotes the attack of the hydrazine
on the most electrophilic carbonyl (adjacent to CF₃), favoring the 5-CF₃ product.
-
Step 2: Purification (Isomer Separation)
-
Evaporation: Remove solvent in vacuo.
-
Extraction: Dissolve residue in Ethyl Acetate, wash with
(removes unreacted diketone) and brine. -
Chromatography: The isomers have distinct
values due to polarity differences (5-CF₃ is less polar due to twisting).-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5).
-
Observation: The 5-CF₃ isomer elutes first (higher
) compared to the more polar, planar 3-CF₃ isomer.
-
Step 3: IR Sample Preparation
-
Method: ATR (Attenuated Total Reflectance) is preferred for neat solids/oils.
-
Protocol: Place ~2 mg of the purified solid on the diamond crystal. Apply high pressure to ensure contact.
-
Parameters: 32 scans, 4 cm⁻¹ resolution. Background correction against air.
Supporting References
-
Regioselective Synthesis of Trifluoromethylpyrazoles
-
Vibrational Spectroscopy of Fluorinated Pyrazoles
-
Physical Properties of Pyrazole Isomers
-
Source: ChemicalBook & NIST WebBook.
-
Relevance: Melting point data and general IR spectra for phenyl-pyrazole parents.
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
